SSTR2 Receptor Binding Affinity: Octreotide vs. Pasireotide vs. Lanreotide
Octreotide acetate demonstrates a distinct and quantifiable selectivity profile for human somatostatin receptors. Its primary target is SSTR2, where it exhibits high-affinity binding, differentiating it from both first- and second-generation analogs. A direct head-to-head comparison shows octreotide has a mean IC50 of 0.24 nM for SSTR2, which is 23-fold more potent than pasireotide (IC50 = 5.5 nM) [1]. Octreotide's SSTR2 affinity (IC50 range 0.4-2.1 nM) also distinguishes it from lanreotide's broader SSTR2 profile [2]. Furthermore, octreotide exhibits 4,645-fold selectivity for SSTR2 (IC50 = 0.02 nM) over SSTR3 (IC50 = 92.9 nM) in a standardized assay . In contrast, pasireotide displays a different bias, with a higher relative affinity for SSTR5 [3].
| Evidence Dimension | SSTR2 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 0.24 nM (mean, 95% CI: 0.20–0.28 nM) [1]; 0.02 nM |
| Comparator Or Baseline | Pasireotide: 5.5 nM (mean, 95% CI: 4.58–6.66 nM) [1]; Lanreotide: not directly compared in same assay, but distinct SSTR2 profile [2] |
| Quantified Difference | Octreotide is 22.9-fold more potent at SSTR2 than pasireotide (0.24 nM vs. 5.5 nM) [1]. |
| Conditions | Radioligand binding assay using human somatostatin receptor subtypes expressed in transfected cells [1]; Human cloned receptors . |
Why This Matters
For researchers studying SSTR2-mediated pathways, this high selectivity and potency make octreotide the preferred tool compound, as lower concentrations are required to achieve maximal receptor occupancy, reducing off-target effects compared to less selective analogs like pasireotide.
- [1] Gatto F, et al. Immunohistochemical and functional characterization of somatostatin receptors in human neuroendocrine tumors. Cancers (Basel). 2023;15(13):3453. View Source
- [2] Adooq Bioscience. Octreotide Acetate - Product Datasheet. View Source
- [3] Li S, et al. Structural insights into somatostatin receptor 5 bound with cyclic peptides. Acta Pharmacol Sin. 2024;45(6):1125-1137. View Source
